molecular formula C20H24N2O3 B2827214 N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1448045-86-0

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2827214
CAS No.: 1448045-86-0
M. Wt: 340.423
InChI Key: VCYOKBQHOLKYGS-UHFFFAOYSA-N
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Description

“N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains an oxalamide group (a type of amide), which is a common functional group in organic chemistry. The compound also has methoxy and phenyl groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of the oxalamide group could lead to hydrogen bonding, which could affect the compound’s structure and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of an oxalamide group could make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Selective Synthesis and Molecular Structure

  • Highly Selective Synthesis of 2-Methoxyethanol : A study by Cui et al. (2014) explores the selective synthesis of 2-methoxyethanol via hydrogenation of dimethyl oxalate using Cu/ZrO2 catalysts. The synthesis process emphasizes the control over the product distribution by adjusting the catalyst's surface acidity, showcasing a method to achieve a high yield of 2-methoxyethanol, which is a related compound to the chemical structure (Cui et al., 2014).

  • Molecular Structure and Spectroscopic Analysis : Şahin et al. (2015) conducted a study on (2-methoxyphenyl)oxalate, focusing on its molecular characteristics, structural parameters, and comparison of theoretical predictions with experimental observations. This research provides insights into the chemical behavior and properties of a compound closely related to N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(1-phenylethyl)oxalamide, through various spectroscopic techniques and density functional theory (DFT) analysis (Şahin et al., 2015).

Synthesis and Reaction Mechanisms

  • Novel Synthetic Approaches to Oxalamides : Mamedov et al. (2016) developed a novel one-pot synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally similar to the compound of interest. This methodology highlights the potential for efficient and high-yield synthesis of related oxalamide compounds, providing a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Intramolecular Hydrogen Bonding in Oxamide Derivatives : A study by Martínez-Martínez et al. (1998) delves into the synthesis and structural investigation of various oxamide derivatives, including their stabilization by intramolecular three-center hydrogen bonding. This research provides a deeper understanding of the molecular interactions and structural stability of oxamide compounds, which are relevant to the study of this compound (Martínez-Martínez et al., 1998).

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-9-7-8-12-17(14)18(25-3)13-21-19(23)20(24)22-15(2)16-10-5-4-6-11-16/h4-12,15,18H,13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYOKBQHOLKYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NC(C)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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